Differential Inhibition of Porcine Liver Carboxylesterase vs. Human AChE and Equine BChE
Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate exhibits equipotent inhibition (IC50 = 20,000 nM) against porcine liver carboxylesterase, human erythrocyte acetylcholinesterase (AChE), and equine serum butyrylcholinesterase (BChE) [1]. This uniform, low-micromolar potency across three distinct serine hydrolases contrasts with many ester-containing pharmacophores that typically display marked selectivity for one enzyme class over others [2].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 20,000 nM (20 μM) for all three enzymes |
| Comparator Or Baseline | Comparative baseline: Typical selective esterase inhibitors show >10-fold difference in IC50 between AChE and BChE, or between carboxylesterase and cholinesterases |
| Quantified Difference | Selectivity ratio = 1:1:1 across three enzyme classes |
| Conditions | Porcine liver carboxylesterase with 4-nitrophenol acetate substrate; human AChE with acetylthiocholine iodide; equine BChE with butylthiocholine iodide; all assays incubated for 10 min |
Why This Matters
This broad-spectrum esterase inhibition profile may be undesirable for therapeutic development but provides a valuable tool compound for studying pan-esterase mechanisms or for use as a non-selective control in enzyme screening cascades.
- [1] BindingDB. (n.d.). BDBM50463661 (CHEMBL4238512): Affinity Data for Carboxylesterase and Cholinesterase. View Source
- [2] ChEMBL Database. (n.d.). CHEMBL4238512: Bioactivity Summary for Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate. View Source
